Cas no 5336-64-1 (1,2-Benzenedimethanaminium,N1,N1,N1,N2,N2,N2-hexamethyl-, bromide (1:2))
5336-64-1 structure
Product Name:1,2-Benzenedimethanaminium,N1,N1,N1,N2,N2,N2-hexamethyl-, bromide (1:2)
CAS-nummer:5336-64-1
MF:C14H26BrN2
MW:302.273643016815
CID:380107
PubChem ID:24180740
Update Time:2025-04-19
1,2-Benzenedimethanaminium,N1,N1,N1,N2,N2,N2-hexamethyl-, bromide (1:2) Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,2-Benzenedimethanaminium,N1,N1,N1,N2,N2,N2-hexamethyl-, bromide (1:2)
- trimethyl-[[2-[(trimethylazaniumyl)methyl]phenyl]methyl]azanium,bromide
- (O-PHENYLENEDIMETHYLENE)BIS[TRIMETHYLAMMONIUM BROMIDE]
- Hexa-N-methyl-o-xylylen-di-ammonium, Bromid
- hexa-N-methyl-o-xylylene-di-ammonium, bromide
- NSC352
- trimethyl-[[2-[(trimethylazaniumyl)methyl]phenyl]methyl]azanium;bromide
- 5336-64-1
- NSC-352
- DTXSID30636053
-
- Inchi: 1S/C14H26N2.BrH/c1-15(2,3)11-13-9-7-8-10-14(13)12-16(4,5)6;/h7-10H,11-12H2,1-6H3;1H/q+2;/p-1
- InChI-sleutel: BCXGTMMISURGAX-UHFFFAOYSA-M
- LACHT: [Br-].[N+](C)(C)(C)CC1C=CC=CC=1C[N+](C)(C)C
Berekende eigenschappen
- Exacte massa: 222.20978
- Monoisotopische massa: 301.128
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 4
- Complexiteit: 186
- Aantal covalent gebonden eenheden: 2
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 0A^2
Experimentele eigenschappen
- PSA: 0
- LogboekP: -0.89700
1,2-Benzenedimethanaminium,N1,N1,N1,N2,N2,N2-hexamethyl-, bromide (1:2) Gerelateerde literatuur
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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